![molecular formula C7H5BrN2O B2387225 3-Bromoimidazo[1,2-a]pyridin-8-ol CAS No. 1780873-54-2](/img/structure/B2387225.png)
3-Bromoimidazo[1,2-a]pyridin-8-ol
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Overview
Description
3-Bromoimidazo[1,2-a]pyridin-8-ol is a chemical compound with the CAS Number: 1780873-54-2 and a molecular weight of 213.03 . It has a linear formula of C7H5BrN2O .
Synthesis Analysis
The synthesis of 3-Bromoimidazo[1,2-a]pyridin-8-ol has been reported in the literature . The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of 3-Bromoimidazo[1,2-a]pyridin-8-ol is represented by the linear formula C7H5BrN2O .Chemical Reactions Analysis
3-Bromoimidazo[1,2-a]pyridin-8-ol can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
3-Bromoimidazo[1,2-a]pyridin-8-ol is a solid at room temperature . It has a molecular weight of 213.03 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
- Divergent Synthesis : 3-Bromoimidazo[1,2-a]pyridin-8-ol can be synthesized from simple α-bromoketones and 2-aminopyridine. This chemodivergent approach allows access to both N-(pyridin-2-yl)amides and imidazopyridines .
- Mild Reaction Conditions : The reaction conditions for forming N-(pyridin-2-yl)amides are mild and metal-free, making this method practical for synthetic chemists .
Chemical Synthesis
Safety And Hazards
properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUWYBWMGBKDPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-a]pyridin-8-ol |
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